N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-pyridin-4-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(20-10-13-1-2-16-17(9-13)24-12-23-16)21-8-5-15(11-21)25-14-3-6-19-7-4-14/h1-4,6-7,9,15H,5,8,10-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFAVJONPLRQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Etherification
The pyridin-4-yloxy group is introduced via a Mitsunobu reaction between pyrrolidin-3-ol and pyridin-4-ol. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF).
Procedure :
- Dissolve pyrrolidin-3-ol (1.0 eq) and pyridin-4-ol (1.2 eq) in THF under nitrogen.
- Add PPh₃ (1.5 eq) and DEAD (1.5 eq) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Purify via flash chromatography (SiO₂, ethyl acetate/hexane) to yield 3-(pyridin-4-yloxy)pyrrolidine.
Synthesis of Benzo[d]dioxol-5-ylmethylamine
Reductive Amination of Piperonal
Piperonal (benzo[d]dioxole-5-carbaldehyde) is reduced to the corresponding alcohol, followed by azide formation and reduction.
Step 1: Reduction to Benzo[d]dioxol-5-ylmethanol
- Piperonal (1.0 eq) is treated with sodium borohydride (NaBH₄, 2.0 eq) in methanol at 0°C.
- Yield: 92–95%.
Step 2: Mesylation
- React the alcohol with methanesulfonyl chloride (MsCl, 1.2 eq) and triethylamine (Et₃N, 1.5 eq) in dichloromethane (DCM).
- Yield: 88–90%.
Step 3: Azide Displacement
- Treat the mesylate with sodium azide (NaN₃, 3.0 eq) in dimethylformamide (DMF) at 80°C.
- Yield: 85–88%.
Step 4: Staudinger Reduction
Carboxamide Coupling
Acyl Chloride Formation
3-(Pyridin-4-yloxy)pyrrolidine is converted to its acyl chloride using triphosgene in DCM.
Procedure :
- Dissolve 3-(pyridin-4-yloxy)pyrrolidine (1.0 eq) in anhydrous DCM.
- Add triphosgene (0.33 eq) and Et₃N (2.0 eq) at 0°C.
- Stir for 2 hours, then concentrate under reduced pressure.
Amide Bond Formation
The acyl chloride is reacted with benzo[d]dioxol-5-ylmethylamine in the presence of Et₃N.
Procedure :
- Combine the acyl chloride (1.0 eq) and benzo[d]dioxol-5-ylmethylamine (1.1 eq) in DCM.
- Add Et₃N (2.0 eq) and stir at room temperature for 6 hours.
- Purify via recrystallization (ethanol/water) to obtain the final product.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogenated compounds and bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)pyrrolidine-1-carboxamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored functionalities for specific applications.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of the pyridine and pyrrolidine rings contributes to its pharmacological potential. The molecular formula is , with a molecular weight of approximately 272.30 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown significant antitumor activity with IC50 values lower than those of established chemotherapeutic agents like doxorubicin.
Case Study: Antitumor Activity
A study published in PubMed demonstrated that certain benzo[d][1,3]dioxole derivatives exhibited IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) cell lines, compared to doxorubicin's IC50 values of 7.46 µM, 8.29 µM, and 4.56 µM respectively . The mechanisms of action included:
- Inhibition of EGFR (Epidermal Growth Factor Receptor)
- Induction of apoptosis through mitochondrial pathways
- Cell cycle arrest at the G0/G1 phase
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit enzymes such as α-amylase, which is crucial in carbohydrate metabolism.
Inhibitory Activity Against α-Amylase
In vitro studies revealed that derivatives similar to this compound exhibited potent α-amylase inhibition with IC50 values ranging from 0.68 µM to 0.85 µM . This suggests potential applications in managing diabetes.
Summary of Biological Activities
| Activity Type | Target/Mechanism | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | HepG2 (Liver Cancer) | 2.38 µM | |
| HCT116 (Colon Cancer) | 1.54 µM | ||
| MCF7 (Breast Cancer) | 4.52 µM | ||
| Enzyme Inhibition | α-Amylase | 0.68 - 0.85 µM |
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : This compound inhibits the signaling pathways associated with cancer cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways by modulating proteins like Bax and Bcl-2.
- Cell Cycle Arrest : The compound causes cell cycle arrest in various cancer cell lines, preventing further proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
